molecular formula C21H29N3O5S2 B2399794 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 683762-06-3

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2399794
CAS No.: 683762-06-3
M. Wt: 467.6
InChI Key: QIFRTVARWBYXPH-UHFFFAOYSA-N
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Description

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzamide core with two sulfamoyl groups and a dibutylsulfamoyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of sulfamoyl groups through sulfonation reactions. The dibutylsulfamoyl group is then attached using appropriate reagents and conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sulfamoyl groups play a crucial role in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)phenylboronic acid
  • Phenyl boronic acid (PBA) containing BODIPY dyes

Uniqueness

Compared to similar compounds, 4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide stands out due to its unique combination of sulfamoyl and dibutylsulfamoyl groups

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S2/c1-3-5-15-24(16-6-4-2)31(28,29)20-11-7-17(8-12-20)21(25)23-18-9-13-19(14-10-18)30(22,26)27/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRTVARWBYXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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